molecular formula C18H20F3NO4S B2863127 4-ethoxy-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-methylbenzenesulfonamide CAS No. 1351622-87-1

4-ethoxy-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-methylbenzenesulfonamide

Cat. No.: B2863127
CAS No.: 1351622-87-1
M. Wt: 403.42
InChI Key: WGCVUWGQVZEZGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, it likely involves the reaction of an appropriate benzenesulfonamide with an ethoxyphenyl compound. The synthesis could involve steps like etherification, sulfonation, and amide formation .


Molecular Structure Analysis

The molecular structure of this compound is likely characterized by the presence of a benzenesulfonamide core, with various substituents attached to the benzene ring. These include an ethoxy group, a methyl group, and a complex substituent featuring a hydroxyphenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group could confer water solubility, while the ether and phenyl groups could contribute to its organic solubility .

Scientific Research Applications

Synthesis and Catalyst Design

4-ethoxy-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-methylbenzenesulfonamide is involved in the synthesis of phosphine-sulfonamide-derived palladium complexes which show promise in ethylene oligomerization. This process, crucial for producing a variety of polymer grades, highlights the compound's role in catalyst design for industrial applications. The controlled di-lithiation technique used in its synthesis allows for the production of distinct ligands with implications for improving ethylene oligomerization processes (Mote et al., 2021).

Polymorphic Transition and Chiral Discrimination

The compound has been observed to influence polymorphic transitions and chiral discrimination in molecular structures, crucial for the pharmaceutical industry. Research on similar sulfonamide compounds shows that specific molecular structures can induce preferential enrichment through solvent-assisted solid-to-solid transitions. This knowledge is vital for designing drugs with enhanced efficacy and reduced side effects (Horiguchi et al., 2008).

Anticancer Properties

Investigations into sulfonamide compounds have also revealed potential anticancer properties. Studies on compounds with similar structural features to this compound have shown unexpected synthesis outcomes with potential anticancer properties, opening avenues for new cancer therapies (Zhang et al., 2010).

Future Directions

Future research on this compound could involve elucidating its synthesis, characterizing its physical and chemical properties, investigating its potential chemical reactions, and exploring its possible biological activity .

Properties

IUPAC Name

4-ethoxy-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3NO4S/c1-3-26-17-9-8-15(10-12(17)2)27(24,25)22-11-16(23)13-4-6-14(7-5-13)18(19,20)21/h4-10,16,22-23H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCVUWGQVZEZGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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